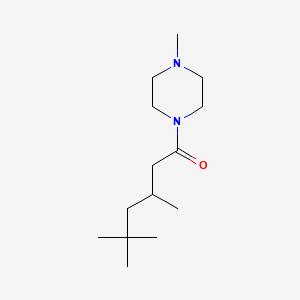
3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of chloro, fluoro, and methoxyphenoxy groups attached to the benzoic acid core. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions usually involve the use of a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chloro and fluoro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid involves its interaction with specific molecular targets. The chloro and fluoro groups enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenoxy group can also contribute to its overall activity by affecting its solubility and membrane permeability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methoxyphenylboronic acid: This compound shares the methoxyphenoxy group but lacks the chloro and fluoro substituents.
2-Chloro-5-(trifluoromethyl)benzoic acid: This compound has similar chloro and fluoro groups but differs in the position and presence of the trifluoromethyl group.
Uniqueness
3-Chloro-5-fluoro-2-((4-methoxyphenoxy)methyl)benzoic acid is unique due to the specific combination and positions of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Eigenschaften
Molekularformel |
C15H12ClFO4 |
|---|---|
Molekulargewicht |
310.70 g/mol |
IUPAC-Name |
3-chloro-5-fluoro-2-[(4-methoxyphenoxy)methyl]benzoic acid |
InChI |
InChI=1S/C15H12ClFO4/c1-20-10-2-4-11(5-3-10)21-8-13-12(15(18)19)6-9(17)7-14(13)16/h2-7H,8H2,1H3,(H,18,19) |
InChI-Schlüssel |
DYCJDHBGCJFJGX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)OCC2=C(C=C(C=C2Cl)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


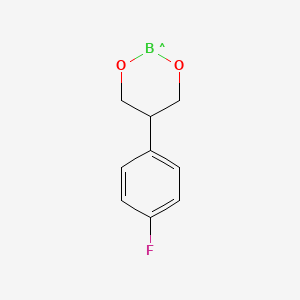
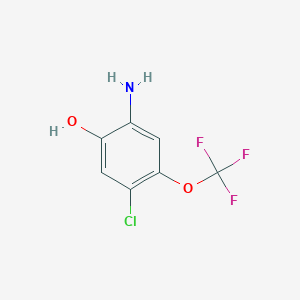

![{2-[Bis(pentafluorophenyl)boranyl]ethyl}(trimethyl)silane](/img/structure/B15281100.png)
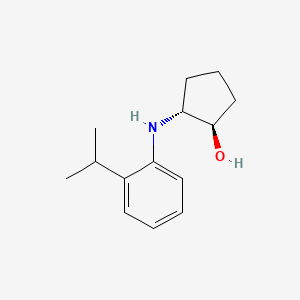
![6-(4-Chlorobenzyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281114.png)
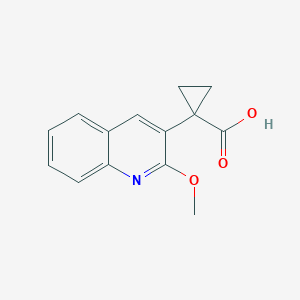
![3-[(Isopropylsulfanyl)methyl]-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281127.png)

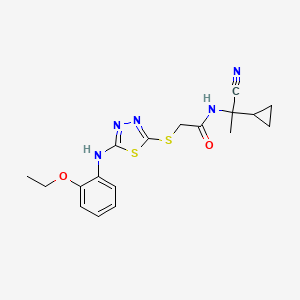
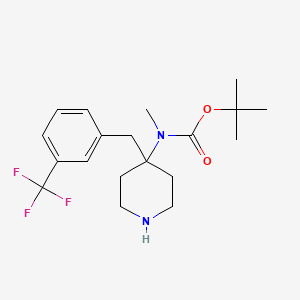
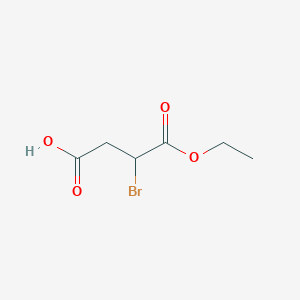
![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-(2-methylphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15281182.png)
